

# An In-depth Technical Guide to 4-Bromophenyl Chloroformate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromophenyl chloroformate

Cat. No.: B1277512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-bromophenyl chloroformate**, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Emphasis is placed on its role as a crucial building block for the introduction of the 4-bromophenoxy carbonyl group, particularly in the formation of carbamates, carbonates, and other derivatives relevant to drug development. Detailed experimental protocols for its synthesis and a representative coupling reaction are provided, alongside essential safety and handling information.

## Chemical Identity and Properties

**4-Bromophenyl chloroformate**, systematically named (4-bromophenyl) carbonochloridate, is a reactive organic compound widely used as a coupling reagent and an intermediate in the synthesis of more complex molecules.<sup>[1][2][3]</sup> Its chemical structure features a chloroformate group attached to a 4-brominated phenyl ring, making it an effective acylating agent.

## Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | (4-bromophenyl) carbonochloridate[1][2][3]           |
| CAS Number        | 7693-44-9  |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrClO <sub>2</sub> [4] |
| Molecular Weight  | 235.46 g/mol [3]                                     |
| InChI Key         | IKMNJYGTSSQNSE-UHFFFAOYSA-N[2]                       |
| SMILES            | ClC(=O)Oc1ccc(Br)cc1[2]                              |

## Physicochemical Properties

The physical and chemical properties of **4-bromophenyl chloroformate** are summarized in the table below. It is typically encountered as a liquid or a low-melting solid at room temperature.[2]

| Property                              | Value   | Reference(s)                      |
|---------------------------------------|---|-----------------------------------|
| Physical Form                         | Liquid or low-melting solid   | [2]                               |
| Boiling Point                         | 118 °C at 12 mmHg (16 hPa)  | [5]                               |
| Density                               | 1.648 g/mL at 25 °C   | [5]                               |
| Refractive Index (n <sub>20/D</sub> ) | 1.5575  |                                   |
| Flash Point                           | 113 °C (235.4 °F) - closed cup  |                                   |
| Storage Temperature                   | 2-8°C   |                                   |
| Solubility                            | Soluble in organic solvents like toluene and dichloromethane.<br>Reacts with water. | Inferred from reaction protocols. |

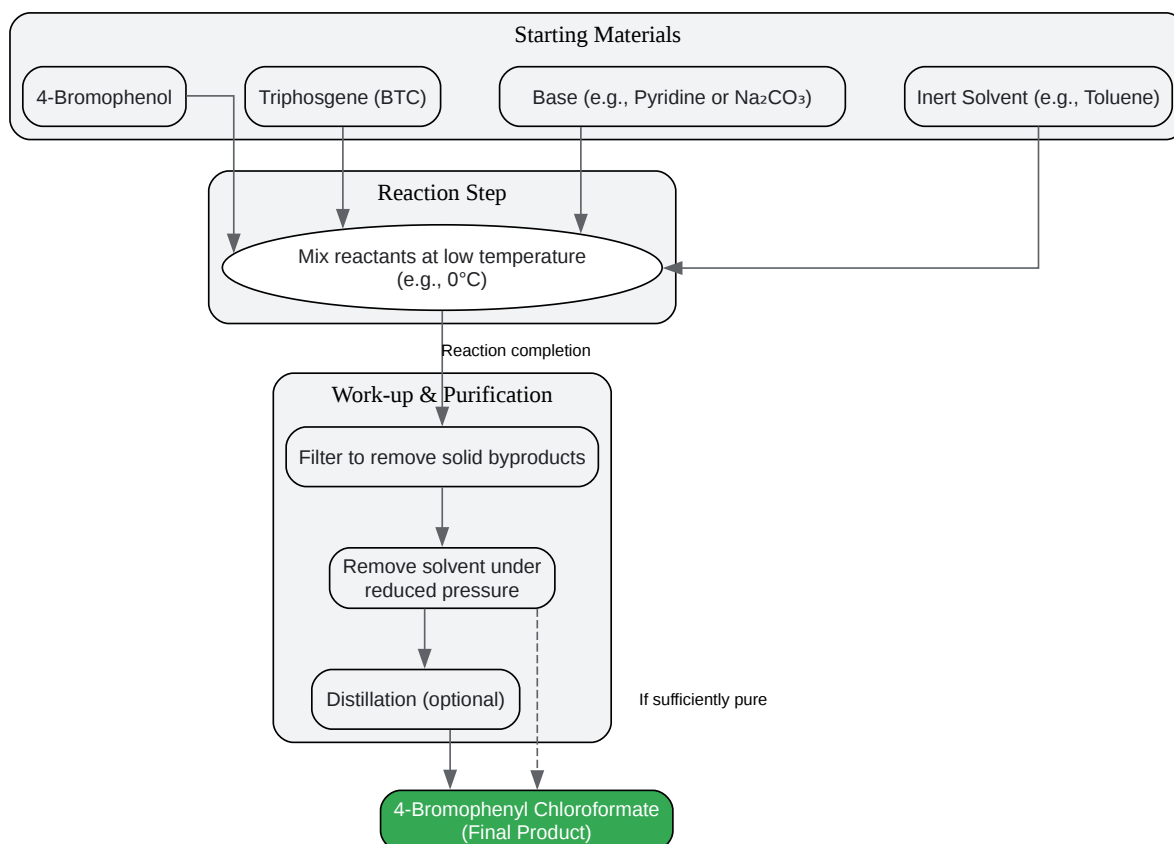
## Synthesis of 4-Bromophenyl Chloroformate

The synthesis of aryl chloroformates is most commonly achieved by the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as diphosgene or

triphosgene (bis(trichloromethyl) carbonate).[6][7] The use of triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.[7]

## Synthesis Workflow

The general workflow for the synthesis of **4-bromophenyl chloroformate** from 4-bromophenol using triphosgene is depicted below. The reaction involves the activation of triphosgene, followed by the nucleophilic attack of the phenoxide to form the final product.



[Click to download full resolution via product page](#)

**Caption:** General workflow for the synthesis of **4-bromophenyl chloroformate**.

## Experimental Protocol: Synthesis from 4-Bromophenol and Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl chloroformates using triphosgene.<sup>[6][7]</sup>

#### Materials:

- 4-Bromophenol
- Triphosgene (Bis(trichloromethyl) carbonate, BTC)
- Anhydrous Toluene
- Pyridine (or another suitable base like sodium carbonate)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.
- **Reagent Addition:** In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.
- **Cooling:** Cool the flask containing the 4-bromophenol solution to  $0^\circ\text{C}$  using an ice bath.
- **Reaction:** Slowly add the triphosgene solution to the stirred 4-bromophenol solution via the dropping funnel. After the addition of triphosgene, slowly add pyridine (1.0 eq) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at  $0^\circ\text{C}$  for several hours, then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.

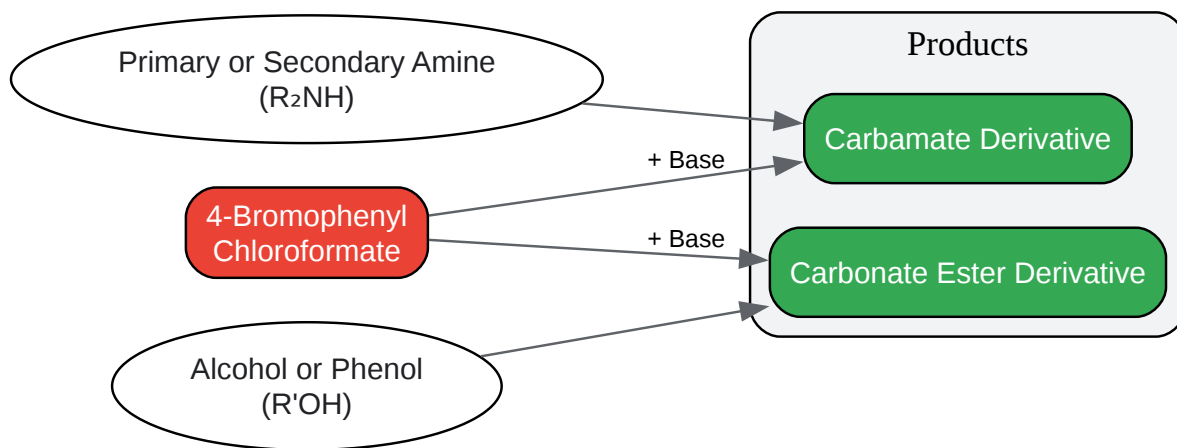
- Purification: Wash the filtrate with cold, dilute HCl, followed by water and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude **4-bromophenyl chloroformate**. Further purification can be achieved by vacuum distillation.

## Chemical Reactivity and Applications in Drug Development

**4-Bromophenyl chloroformate** is a highly reactive molecule due to the electrophilic carbonyl carbon. Its primary application lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages, respectively. This reactivity is central to its use in organic synthesis and drug development.

### Key Reactions

The most common reactions involving **4-bromophenyl chloroformate** are nucleophilic acyl substitutions. The general reaction pathways are illustrated below.



[Click to download full resolution via product page](#)

**Caption:** Key reactions of **4-bromophenyl chloroformate** with nucleophiles.

- Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form N-substituted carbamates.[8][9] This

reaction is fundamental in creating linkers for bioconjugation or for synthesizing molecules with potential biological activity.[8]

- **Reaction with Alcohols:** Similarly, it reacts with alcohols and phenols to yield carbonate esters. This is useful for creating prodrugs or modifying the properties of a parent molecule. [10]
- **Role as a Building Block:** The presence of the bromine atom provides a strategic advantage. It serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.

## Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the reaction of **4-bromophenyl chloroformate** with a primary amine (e.g., benzylamine) to form the corresponding carbamate.

Materials:

- **4-Bromophenyl chloroformate**
- Benzylamine
- Triethylamine (Et<sub>3</sub>N) or Pyridine
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a solution of **4-bromophenyl chloroformate** (1.1 eq) in anhydrous DCM to the stirred amine solution.
- **Reaction:** Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
- **Quenching and Extraction:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure.
- **Purification:** The resulting crude product, benzyl (4-bromophenyl)carbamate, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

## Spectroscopic Data

Characterization of **4-bromophenyl chloroformate** is typically performed using standard spectroscopic techniques.

| Data Type           | Description   |
|---------------------|---|
| $^1\text{H}$ NMR    | ( $\text{CDCl}_3$ ) The spectrum is expected to show two doublets in the aromatic region (around $\delta$ 7.0-7.6 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons on the disubstituted benzene ring.[11]  |
| $^{13}\text{C}$ NMR | Expected signals include those for the four distinct aromatic carbons, with the carbon attached to the bromine and the carbon attached to the oxygen of the chloroformate being the most deshielded. A signal for the carbonyl carbon of the chloroformate group is also expected at a lower field (around $\delta$ 150-160 ppm).   |
| FTIR                | The infrared spectrum will show a strong characteristic absorption band for the $\text{C}=\text{O}$ stretch of the acyl chloride group, typically in the range of $1770\text{-}1815\text{ cm}^{-1}$ . Absorptions corresponding to the $\text{C}-\text{O}$ stretch and $\text{C}-\text{Br}$ stretch, as well as aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ stretching, will also be present.[2] |

## Safety and Handling

**4-Bromophenyl chloroformate** is a toxic and corrosive compound that must be handled with appropriate safety precautions.

## Hazard Summary

| Hazard Statement | Description   |
|------------------|---|
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[5] |
| H314             | Causes severe skin burns and eye damage.[5]                 |
| EUH029           | Contact with water liberates toxic gas ( $\text{HCl}$ ).[5] |

## Recommended Precautions

- Engineering Controls: Always handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield.
- Handling: Avoid inhalation of vapors and contact with skin, eyes, and clothing. Keep away from moisture and water, as it reacts to release hydrogen chloride gas.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at 2-8°C.

## Conclusion

**4-Bromophenyl chloroformate** is a valuable and highly reactive reagent in organic synthesis. Its utility in forming carbamate and carbonate linkages, combined with the potential for further modification via its bromo-substituent, makes it a key intermediate in the development of pharmaceuticals and other advanced materials. Researchers and professionals using this compound must adhere to strict safety protocols due to its toxicity and reactivity. The synthetic and reaction protocols provided in this guide offer a foundation for its effective and safe application in a research and development setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. 4-Bromophenyl chloroformate, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Bromophenyl chloroformate, 95+% | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - 4-bromophenyl chloroformate (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.co.uk [fishersci.co.uk]
- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromophenyl Chloroformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277512#iupac-name-for-4-bromophenyl-chloroformate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)